![molecular formula C7H11N3 B2499516 4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 955406-45-8](/img/structure/B2499516.png)
4,5,6,7-tetrahydro-1H-indazol-7-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-7-amine, also known as THI, is a heterocyclic compound that belongs to the indazole family of compounds. It is a synthetic molecule that has been studied extensively in recent years due to its potential applications in various areas of scientific research. THI has been found to have a wide range of biochemical, physiological, and pharmacological effects, as well as a variety of potential uses in laboratory experiments.
Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazol-7-amine, have been found to possess high anti-inflammatory activity. For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole has shown significant anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Agents
Indazole derivatives have also been found to exhibit antimicrobial activities. They have shown moderate-to-high activity against test cultures of Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Anti-HIV Agents
Indazole compounds have been found to possess anti-HIV properties. This makes them potential candidates for the development of new drugs for the treatment of HIV .
Anticancer Agents
Indazole derivatives have shown potential as anticancer agents. Their unique structure and properties make them suitable for the development of new anticancer drugs .
Hypoglycemic Agents
Indazole compounds have been found to possess hypoglycemic properties. This makes them potential candidates for the development of new drugs for the treatment of diabetes .
Antiprotozoal Agents
Indazole derivatives have shown potential as antiprotozoal agents. Their unique structure and properties make them suitable for the development of new drugs for the treatment of protozoal infections .
Antihypertensive Agents
Indazole compounds have been found to possess antihypertensive properties. This makes them potential candidates for the development of new drugs for the treatment of hypertension .
SARS-CoV-2 Main Protease Inhibitors
A novel class of SARS-CoV-2 main protease inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones has been designed. These compounds have shown potential in inhibiting the main protease of SARS-CoV-2, making them potential candidates for the development of new drugs for the treatment of COVID-19 .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALOICTMCSWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-tetrahydro-1H-indazol-7-amine |
Synthesis routes and methods
Procedure details
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